Cas no 101828-10-8 (1-(Chloromethyl)-4-iodonaphthalene)

1-(Chloromethyl)-4-iodonaphthalene 化学的及び物理的性質
名前と識別子
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- 1-(chloromethyl)-4-iodonaphthalene
- 4-iodo-1-chloromethylnaphthalene
- 1-(Chloromethyl)-4-iodonaphthalene
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- インチ: 1S/C11H8ClI/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
- InChIKey: AURFKYCRNSSKJD-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(CCl)=C2C=CC=CC2=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
1-(Chloromethyl)-4-iodonaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000612-500mg |
1-(Chloromethyl)-4-iodonaphthalene |
101828-10-8 | 98% | 500mg |
$1068.20 | 2023-09-04 | |
Alichem | A219000612-250mg |
1-(Chloromethyl)-4-iodonaphthalene |
101828-10-8 | 98% | 250mg |
$748.00 | 2023-09-04 | |
Alichem | A219000612-1g |
1-(Chloromethyl)-4-iodonaphthalene |
101828-10-8 | 98% | 1g |
$1634.45 | 2023-09-04 |
1-(Chloromethyl)-4-iodonaphthalene 関連文献
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
1-(Chloromethyl)-4-iodonaphthaleneに関する追加情報
Professional Introduction to 1-(Chloromethyl)-4-iodonaphthalene (CAS No. 101828-10-8)
1-(Chloromethyl)-4-iodonaphthalene, with the chemical formula C10H6ClI, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number CAS No. 101828-10-8, has garnered attention due to its versatile reactivity and potential applications in the development of novel therapeutic agents.
The structural motif of 1-(Chloromethyl)-4-iodonaphthalene consists of a naphthalene core substituted with both a chloromethyl group at the 1-position and an iodine atom at the 4-position. This unique arrangement imparts distinct chemical properties that make it a valuable building block for further functionalization. The presence of the chloromethyl group (-CH2Cl) facilitates nucleophilic substitution reactions, while the iodine atom serves as a handle for cross-coupling reactions, such as Suzuki or Stille couplings.
In recent years, 1-(Chloromethyl)-4-iodonaphthalene has been explored in various synthetic pathways, particularly in the construction of complex molecular architectures. One notable application is in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active molecules. The compound’s ability to undergo palladium-catalyzed cross-coupling reactions has enabled the creation of diverse heterocyclic frameworks, which are often investigated for their biological activity.
Moreover, research has highlighted the utility of 1-(Chloromethyl)-4-iodonaphthalene in medicinal chemistry. For instance, it has been employed as a precursor in the preparation of kinase inhibitors, which are crucial in targeted cancer therapies. The naphthalene scaffold is known to enhance binding affinity to biological targets, making it an attractive scaffold for drug design. By leveraging the reactivity of the chloromethyl and iodine substituents, chemists can introduce additional functional groups that fine-tune the pharmacological properties of the resulting compounds.
The compound’s role in material science is also noteworthy. Its ability to participate in polymerization reactions and form conjugated polymers has been exploited in the development of organic electronic materials. These polymers exhibit properties such as high charge carrier mobility, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of 1-(Chloromethyl)-4-iodonaphthalene into these materials can enhance their performance by influencing their electronic structure and morphology.
Recent advancements in synthetic methodologies have further expanded the utility of 1-(Chloromethyl)-4-iodonaphthalene. For example, transition-metal-catalyzed domino reactions have enabled one-pot syntheses of multifunctionalized naphthalenes, streamlining complex synthetic routes. Additionally, photochemical activation techniques have been utilized to control selectivity in reactions involving this compound, allowing for more precise molecular construction.
The biological activity of derivatives of 1-(Chloromethyl)-4-iodonaphthalene has been extensively studied. Researchers have synthesized analogs targeting various disease pathways, including inflammatory disorders and neurodegenerative diseases. The halogenated naphthalene core provides a scaffold that can be modulated to achieve desired pharmacokinetic and pharmacodynamic profiles. Preclinical studies have demonstrated promising results with certain derivatives, indicating potential therapeutic value.
In conclusion, 1-(Chloromethyl)-4-iodonaphthalene (CAS No. 101828-10-8) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical development, and material science. Its unique structural features and reactivity make it an indispensable tool for chemists seeking to develop novel materials and therapeutics. As research continues to uncover new synthetic strategies and biological functions, the importance of this compound is expected to grow further.
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